3-Amino-2-(3-chlorophenyl)propanoic acid HCl
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Overview
Description
3-Amino-2-(3-chlorophenyl)propanoic acid HCl is a chemical compound with the molecular formula C9H11Cl2NO2 and a molecular weight of 236.09 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in scientific research for its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chloro-β-nitrostyrene. This intermediate is then reduced to 3-chloro-β-phenylethylamine, which is subsequently converted to the target compound through a series of reactions involving protection and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction pathways as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3-chlorophenyl)propanoic acid HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
3-Amino-2-(3-chlorophenyl)propanoic acid HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-chlorophenyl)propanoic acid: Similar in structure but with the chlorine atom in a different position.
3-(4-Chlorophenyl)propionic acid: Lacks the amino group but has a similar aromatic ring structure.
Uniqueness
3-Amino-2-(3-chlorophenyl)propanoic acid HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride (CAS No. B8179521) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- IUPAC Name : 3-Amino-2-(3-chlorophenyl)propanoic acid hydrochloride
- Molecular Formula : C10H12ClN O2
- Molecular Weight : 227.73 g/mol
The biological activity of 3-Amino-2-(3-chlorophenyl)propanoic acid HCl is primarily attributed to its structural features that allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or other biologically relevant molecules.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and synaptic plasticity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of similar amino acids have shown significant cytotoxic effects against cancer cell lines.
- Case Study : A derivative exhibited an IC50 value of 11 μM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Antioxidant Properties
The antioxidant capacity of related compounds has been assessed using various assays such as DPPH radical scavenging. Compounds similar to this compound have demonstrated promising antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.
- Research Findings : Certain derivatives showed superior antioxidant activity compared to their parent structures, indicating that modifications can enhance bioactivity .
Comparative Analysis
Property | This compound | Related Compounds |
---|---|---|
Molecular Weight | 227.73 g/mol | Varies |
Anticancer Activity (IC50) | Not specifically reported | 11 μM (HeLa cells) |
Antioxidant Activity | Potentially high | Varies |
Properties
IUPAC Name |
3-amino-2-(3-chlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGICNALLAKOKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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